molecular formula C14H11NO3 B2440153 methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate CAS No. 57805-87-5

methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate

Cat. No. B2440153
CAS RN: 57805-87-5
M. Wt: 241.246
InChI Key: ASMBCBYDOVFEBD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrrole ring and a benzofuran ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. Benzofuran is a heterocyclic compound that consists of a benzene ring fused to a furan ring .


Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions. For instance, N-substituted pyrroles can be synthesized via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization in the presence of the ruthenium Grubbs catalyst and a suitable copper catalyst .

Scientific Research Applications

Synthesis and Heterocycle Formation

Methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate is a chemical compound that has been studied primarily for its role in the synthesis of various heterocyclic compounds. The formation of heterocycles is a significant area of research due to their wide range of applications in medicinal chemistry and material science. For instance, reactions of methyl 3-cyclopropyl-3-oxopropanoate with different reagents yielded various heterocyclic compounds, including methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate, showcasing the compound's versatility in synthesizing heterocyclic structures (Pokhodylo, Matiichuk, & Obushak, 2010).

Antimicrobial Properties

The compound has also been incorporated into the synthesis of novel derivatives with potential antimicrobial properties. For example, a study synthesized novel derivatives of pyrazole-3-carboxylate from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate. These compounds were then screened for antibacterial and antifungal activities, indicating the potential of this compound derivatives in antimicrobial applications (Siddiqui, Idrees, Khati, & Dhonde, 2013).

Antitumor Activity

In cancer research, derivatives of this compound have been synthesized and studied for their antitumor properties. For instance, a series of benzofuran-2-yl pyrazole pyrimidine derivatives showed promise in antitumor activity, further highlighting the compound's role in the development of new therapeutic agents (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without specific information on “methyl 3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylate”, it’s difficult to provide a precise mechanism of action .

properties

IUPAC Name

methyl 3-pyrrol-1-yl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-17-14(16)13-12(15-8-4-5-9-15)10-6-2-3-7-11(10)18-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMBCBYDOVFEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2O1)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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